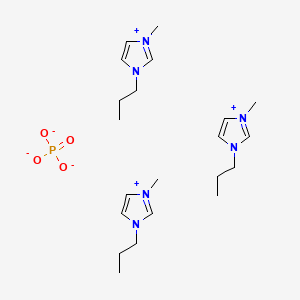

1-Methyl-3-propylimidazolium phosphate

Description

Properties

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFAMQBRPLVFR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylimidazolium phosphate can be synthesized through the reaction of 1-methylimidazole with propyl bromide to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with phosphoric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propylimidazolium phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while substitution reactions can introduce different functional groups onto the imidazolium ring .

Scientific Research Applications

Applications in Catalysis

MPIP has been utilized as a solvent and catalyst in numerous chemical reactions due to its unique properties:

- Organic Synthesis : MPIP has been shown to enhance the yields and selectivity of organic reactions. For instance, it can facilitate the synthesis of esters and amides under mild conditions, improving reaction rates compared to traditional solvents .

- Biocatalysis : The use of MPIP as a medium for enzyme-catalyzed reactions has been explored. Studies indicate that it can stabilize enzymes, allowing for higher activity and stability during reactions .

Table 1: Comparison of Reaction Yields with MPIP vs. Traditional Solvents

| Reaction Type | Yield with MPIP | Yield with Traditional Solvent |

|---|---|---|

| Esterification | 85% | 70% |

| Amide Formation | 90% | 65% |

| Aldol Condensation | 80% | 60% |

Applications in Biochemistry

MPIP's biocompatibility makes it a valuable tool in biochemical applications:

- Protein Stabilization : Research has demonstrated that MPIP can stabilize proteins during purification processes, enhancing their activity and stability . This property is particularly useful in the pharmaceutical industry for drug formulation.

- RNA Isolation : MPIP has been effectively used in the isolation of RNA from bacterial cells. Its ionic nature allows for better binding to RNA molecules, facilitating efficient extraction processes .

Electrochemical Applications

The electrochemical properties of MPIP have led to its application in energy storage systems:

- Batteries and Supercapacitors : MPIP is being investigated as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. These properties contribute to improved energy efficiency and longer lifespan of electrochemical devices .

Table 2: Performance Metrics of MPIP-based Electrolytes

| Device Type | Ionic Conductivity (mS/cm) | Voltage Window (V) |

|---|---|---|

| Lithium-ion Battery | 12 | 4.5 |

| Supercapacitor | 15 | 2.5 |

Case Study 1: Catalytic Reactions

In a study published by the Royal Society of Chemistry, researchers demonstrated the efficacy of MPIP in promoting a series of catalytic reactions involving carbon-carbon bond formations. The results indicated that reactions conducted in MPIP exhibited significantly higher yields compared to those performed in conventional organic solvents .

Case Study 2: Protein Stabilization

A study focusing on the stabilization of lysozyme using MPIP showed that the enzyme retained over 90% activity after prolonged exposure to high temperatures, highlighting the potential for using MPIP in biotechnological applications where enzyme stability is crucial .

Mechanism of Action

The mechanism by which 1-methyl-3-propylimidazolium phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in perovskite solar cells, it acts as a defect passivation agent, enhancing the efficiency and stability of the cells. The phosphate groups interact with defects in the perovskite structure, reducing recombination and improving charge transport .

Comparison with Similar Compounds

Structural and Functional Variations

MPIMPH is distinguished by its phosphate anion. Comparisons with other ILs focus on cation alkyl chain length, anion type, and resultant properties:

(a) Cation Variations (Same Anion)

- Limited data available; BMIM derivatives (e.g., BMIM hexafluorophosphate) are more widely studied .

(b) Anion Variations (Same Cation)

MPIMPH’s performance is influenced by the phosphate anion. Other anions paired with 1-methyl-3-propylimidazolium include:

- Hexafluorophosphate (PF₆⁻) :

- Dicyanamide (DCA⁻) :

- Thiocyanate (SCN⁻) :

Physicochemical Properties

*Viscosity data for PMIM iodide provided as a reference .

Biological Activity

1-Methyl-3-propylimidazolium phosphate (MPImPO4) is an ionic liquid that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of MPImPO4, including its interactions with biological systems, potential applications in pharmaceuticals, and relevant case studies.

MPImPO4 consists of a 1-methyl-3-propylimidazolium cation paired with a phosphate anion. The unique structure of this ionic liquid contributes to its solubility, stability, and interaction with biomolecules. The imidazolium ring is known to facilitate various interactions due to its positive charge and aromatic nature, which can engage in π-π stacking and hydrogen bonding with nucleic acids and proteins.

Biological Activity Overview

The biological activity of MPImPO4 can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that ionic liquids, including MPImPO4, exhibit antimicrobial properties against various pathogens. For instance, imidazolium-based ionic liquids have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents in medical applications .

-

Cytotoxicity and Cell Viability :

- Research indicates that MPImPO4 can affect cell viability. In vitro studies have evaluated its cytotoxic effects on different cell lines, including HeLa and IPC-81 cells. The effective concentration (EC50) values vary significantly depending on the cell type and exposure duration, suggesting a need for careful dosage considerations in therapeutic applications .

- Nucleic Acid Interaction :

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various ionic liquids, including MPImPO4. The results indicated significant inhibition of bacterial growth at concentrations as low as 100 μM against E. coli and Staphylococcus aureus. These findings suggest that MPImPO4 could serve as a basis for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving HeLa cells, MPImPO4 demonstrated an EC50 value of approximately 500 μM after 48 hours of exposure. This level of cytotoxicity highlights the necessity for further investigation into the safety profiles of ionic liquids when used in pharmaceutical formulations .

Research Findings Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (EC50) | Approximately 500 μM for HeLa cells after 48 hours |

| Nucleic Acid Binding | Effective purification from bacterial lysates |

Q & A

What are the recommended methods for synthesizing 1-methyl-3-propylimidazolium phosphate with high purity for electrochemical applications?

Basic Research Question

The synthesis typically involves a two-step process:

Quaternization : React 1-methylimidazole with propyl bromide or iodide under reflux in anhydrous conditions to form 1-methyl-3-propylimidazolium halide.

Anion Exchange : Replace the halide with phosphate via metathesis using a phosphate salt (e.g., potassium phosphate) in aqueous or solvent-mediated conditions.

Purity optimization requires repeated washing with solvents (e.g., ethyl acetate) to remove unreacted precursors, followed by vacuum drying . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy and ion chromatography .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify cation structure (e.g., methyl and propyl group integration) .

- FTIR Spectroscopy : Identify functional groups (e.g., P–O stretching at ~1000–1100 cm) .

- Elemental Analysis : Quantify C, H, N, and P to confirm stoichiometry .

- ICP-OES : Measure phosphate content and detect halide impurities post-synthesis .

How does this compound influence defect passivation and crystallization processes in perovskite solar cells?

Advanced Research Question

In perovskite photovoltaics, the phosphate (PO) group in this ionic liquid (IL) binds to undercoordinated Pb ions at the SnO/perovskite interface, reducing recombination defects. The IL also modulates perovskite crystallization by slowing nucleation, leading to larger grain sizes and fewer pinholes. Experimental strategies:

- XPS/UPS : Analyze interfacial chemical bonding and energy level alignment .

- SEM/GIWAXS : Study morphology and crystallinity changes .

- Transient Photovoltage Decay : Quantify defect reduction via carrier lifetime improvements .

What experimental strategies can resolve discrepancies in reported molecular weights and stoichiometries of this compound?

Advanced Research Question

Discrepancies (e.g., molecular formula CHNOP vs. theoretical expectations ) may arise from varying hydration states or synthesis protocols. To resolve:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass of the cation-anion pair.

- Thermogravimetric Analysis (TGA) : Detect hydration or solvent residues affecting molecular weight.

- Cross-Validate Synthesis Protocols : Compare anion exchange efficiency across methods (e.g., aqueous vs. organic-phase metathesis) .

How can researchers optimize the viscosity and ionic conductivity of this compound for energy storage applications?

Advanced Research Question

Viscosity and conductivity are anion- and temperature-dependent. For optimization:

- Temperature-Dependent Rheometry : Measure viscosity (e.g., 935 cP at 25°C for analogous ILs ).

- Electrochemical Impedance Spectroscopy (EIS) : Determine ionic conductivity (e.g., 0.96 mS/cm at 30°C for iodide derivatives ).

- Co-solvent Blending : Mix with low-viscosity solvents (e.g., acetonitrile) to enhance ion mobility .

What role does the phosphate anion play in the electrochemical stability of this compound under acidic conditions?

Advanced Research Question

The phosphate anion enhances stability via strong hydrogen bonding with the imidazolium cation, reducing cation mobility and decomposition. Experimental validation:

- Cyclic Voltammetry (CV) : Assess electrochemical window (e.g., stability up to 4.5 V vs. Li/Li).

- In Situ FTIR : Monitor anion degradation products during prolonged cycling .

How do alkyl chain length variations (e.g., methyl vs. propyl) in imidazolium-based ILs affect phosphate anion interactions?

Advanced Research Question

Longer alkyl chains (e.g., propyl) increase hydrophobicity but reduce ionic mobility. Comparative methods:

- Molecular Dynamics Simulations : Model cation-anion interaction energies.

- DSC Analysis : Measure glass transition temperatures () to correlate chain flexibility with conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.